3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol
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Overview
Description
“3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol” is a chemical compound with the linear formula C10H10N2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Synthesis Analysis
The synthesis of this compound involves the intramolecular heterocyclization of alkylated, benzylated, and bromoalkylated benzimidazole-thione . The chemical structure of the synthesized product was characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy .Molecular Structure Analysis
The molecular structures of the synthesized product were confirmed by X-ray single crystallography in different space groups, Pbca and P 2 1 / c .Chemical Reactions Analysis
The presence of an aryl substituent at the 2 position of [1,3-thiazino [3,2-a]benzimidazol-4-ones has a substantial effect on the direction of the reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 190.269 . Further physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Chemical Synthesis and Structural Analysis
- Alkylated derivatives of 3,4-Dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol have been synthesized and characterized using techniques like NMR and X-ray crystallography. These studies aid in understanding the molecular structure and potential chemical behaviors of such compounds (El Ashry et al., 2015).
Chemical Properties and Reactions
- The reaction properties of this compound with various agents, like amines and alkylating reagents, have been explored. Understanding these reactions is crucial for developing new synthetic routes and potential applications in various fields of chemistry (Britsun et al., 2006).
Crystal Structure and Antioxidant Activity
- Studies have been conducted on the crystal structure and antioxidant activity of related compounds, providing insights into their potential therapeutic applications. The noncovalent interactions within these structures play a significant role in their stability and biological activity (Ramos Rodríguez et al., 2020).
Polyfunctional Applications in Corrosion Inhibition
- Compounds related to this compound have been investigated for their effectiveness in inhibiting steel corrosion. Their ability to form protective coatings and enhance anticorrosion properties is of significant interest in materials science and engineering (Chelyabieva et al., 2007).
Heterocyclic Structure Synthesis
- The synthesis of novel heterocyclic structures, such as [1,3]thiazino[3,2-a]benzimidazoles, has been explored. These structures have potential applications in medicinal chemistry and drug design due to their unique molecular frameworks (Pecorari et al., 2009).
Potential Antituberculosis Activity
- Some derivatives of this compound have shown promising antituberculosis activity. This suggests a potential area for pharmaceutical research and development of new antituberculosis agents (Gong et al., 2016).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives have been reported to exhibit various pharmacological effects, including antifungal, anthelmintic, anti-HIV, antihistaminic, antiulcer, cardiotonic, antihypertensive, and neuroleptic
Cellular Effects
Some benzimidazole derivatives have been shown to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave PARP-1 .
Properties
IUPAC Name |
3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c13-7-5-12-9-4-2-1-3-8(9)11-10(12)14-6-7/h1-4,7,13H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOJMWLHCBDQHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CSC2=NC3=CC=CC=C3N21)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801333486 |
Source
|
Record name | 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805654 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
34035-42-2 |
Source
|
Record name | 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801333486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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